1-(Benzo[d]oxazol-2-yl)piperidine-3-carboxylic acid
Description
1-(Benzo[d]oxazol-2-yl)piperidine-3-carboxylic acid is a heterocyclic compound featuring a piperidine ring substituted at position 3 with a carboxylic acid group and at position 1 with a benzo[d]oxazol-2-yl moiety. This compound is of interest in medicinal chemistry due to the pharmacological relevance of piperidine and benzooxazole derivatives in kinase inhibition, antimicrobial activity, and central nervous system targeting .
Properties
IUPAC Name |
1-(1,3-benzoxazol-2-yl)piperidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c16-12(17)9-4-3-7-15(8-9)13-14-10-5-1-2-6-11(10)18-13/h1-2,5-6,9H,3-4,7-8H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYGBXELIXXVZAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC3=CC=CC=C3O2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzo[d]oxazol-2-yl)piperidine-3-carboxylic acid typically involves the reaction of ortho-aminophenol with piperidine derivatives under specific conditions. One common method includes the use of triethylamine hydrochloride as a catalyst, followed by the addition of ortho-aminophenol and stirring the mixture at room temperature overnight .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(Benzo[d]oxazol-2-yl)piperidine-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzoxazole ring or the piperidine ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(Benzo[d]oxazol-2-yl)piperidine-3-carboxylic acid is a compound that has garnered attention in various scientific research fields due to its unique structural properties and potential applications. This article delves into the diverse applications of this compound, focusing on its roles in medicinal chemistry, biological activity, and synthetic methodologies.
Molecular Formula
- C : 14
- H : 14
- N : 2
- O : 3
Molecular Weight
- Approximately 250.28 g/mol
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives of this compound can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation.
Case Study:
A study published in the Journal of Medicinal Chemistry explored the synthesis of various analogs of piperidine derivatives, including this compound. The results demonstrated that these compounds could effectively induce apoptosis in several cancer cell lines, including breast and lung cancer cells .
Neuropharmacological Effects
The compound has also been investigated for its neuropharmacological effects, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to cross the blood-brain barrier makes it a candidate for further exploration.
Research Findings:
A recent study highlighted the potential of benzo[d]oxazole derivatives in modulating neurotransmitter systems. The findings suggested that this compound could enhance cognitive function by acting as a selective modulator of serotonin receptors .
Antimicrobial Activity
The antimicrobial properties of this compound have been evaluated against various pathogens. Its effectiveness against resistant strains of bacteria is particularly noteworthy.
Data Table: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Pseudomonas aeruginosa | 64 µg/mL |
Synthetic Methodologies
The synthesis of this compound involves several key steps, typically starting from readily available piperidine derivatives. Various synthetic routes have been developed to optimize yield and purity.
Common Synthetic Routes
- Condensation Reactions : Utilizing benzo[d]oxazole derivatives with piperidine carboxylic acids.
- Cyclization Methods : Involving cyclization reactions to form the piperidine ring.
- Functional Group Modifications : Post-synthetic modifications to enhance biological activity.
Mechanism of Action
The mechanism of action of 1-(Benzo[d]oxazol-2-yl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The benzoxazole ring can interact with various enzymes and receptors, modulating their activity. The piperidine ring provides structural stability and enhances the compound’s binding affinity to its targets. The carboxylic acid group can participate in hydrogen bonding, further stabilizing the compound’s interactions with its molecular targets .
Comparison with Similar Compounds
Positional Isomerism: Carboxylic Acid Substitution
The position of the carboxylic acid group on the piperidine ring significantly influences physicochemical properties. For example:
- 1-(Benzo[d]oxazol-2-yl)piperidine-2-carboxylic acid (CAS 1169873-86-2, C₁₃H₁₄N₂O₃) differs only in the carboxylic acid placement (position 2 vs. 3).
Heterocycle Variation: Oxazole vs. Thiazole
Replacing the oxazole oxygen with sulfur yields benzothiazole analogs, which exhibit distinct electronic and steric profiles:
Functional Group Modifications
- KRC-108 (3-(benzo[d]oxazol-2-yl)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine) incorporates a benzooxazole-piperidine-pyrazole hybrid structure. Its TrkA kinase inhibitory activity (IC₅₀ = 12 nM) highlights the pharmacophoric importance of the benzooxazole-piperidine scaffold .
Data Tables
Table 1: Key Structural Analogs and Properties
Table 2: Physicochemical Comparisons
| Compound | Molecular Weight | LogP* | Aqueous Solubility (mg/mL) | pKa (COOH) |
|---|---|---|---|---|
| Target compound | 258.27 | ~1.2 | 0.8 (predicted) | ~4.2 |
| 1-(Benzothiazol-2-yl)piperidine-3-COOH·HCl | 298.79 | ~2.5 | 1.5 (measured) | ~3.9 |
| KRC-108 | 366.43 | ~3.0 | <0.1 | N/A |
*LogP values estimated via computational modeling.
Research Findings and Implications
- Bioactivity : Benzooxazole derivatives like KRC-108 demonstrate kinase inhibition, suggesting the target compound may exhibit similar mechanisms. Thiazole analogs, however, show reduced potency in TrkA assays due to altered electronic profiles .
- Synthetic Accessibility : Benzooxazole-propargyl alcohol intermediates (e.g., 1-(Benzo[d]oxazol-2-yl)but-2-yn-1-ol, ESIMS m/z 188.2) are synthesized in high yields (>84%), enabling modular derivatization .
- Metabolic Stability : The carboxylic acid group in the target compound enhances water solubility but may limit blood-brain barrier penetration compared to esterified or amide derivatives .
Biological Activity
1-(Benzo[d]oxazol-2-yl)piperidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, effects on various cellular pathways, and potential therapeutic applications, supported by data tables and relevant case studies.
This compound primarily acts through the inhibition of G-protein-coupled receptor kinases (GRK-2 and GRK-5). By inhibiting these kinases, the compound affects downstream signaling pathways that are crucial for various cellular functions.
Key Mechanisms:
- Inhibition of GRK Activity : This leads to altered cellular signaling and potential therapeutic effects in conditions like heart disease and cancer.
- Interaction with Enzymes : The compound has been shown to interact with enzymes involved in oxidative stress responses, influencing metabolic pathways .
Biological Activities
The biological activities of this compound include:
- Anticancer Activity : Studies indicate that this compound exhibits significant cytotoxic effects against various cancer cell lines, including CNS cancer models. For instance, it showed a reduction in cell viability by approximately 35% in SNB-75 cells .
- Analgesic Effects : In animal models, the compound demonstrated dose-dependent analgesic activity, outperforming standard pain medications like gabapentin at certain dosages .
- Antimicrobial Properties : Preliminary findings suggest antibacterial and antifungal activities, making it a candidate for further exploration in infectious diseases .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | 35% reduction in SNB-75 cell viability | |
| Analgesic | Significant pain relief in animal models | |
| Antimicrobial | Effective against S. aureus and E. coli |
Detailed Findings:
- Anticancer Studies : In vitro studies indicated that this compound induces apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins.
- Analgesic Mechanism : The analgesic activity was linked to the modulation of neurotransmitter levels and inhibition of pain pathways, particularly through interactions with opioid receptors.
- Antimicrobial Evaluation : The compound's antimicrobial efficacy was assessed using minimum inhibitory concentration (MIC) assays, showing promising results against common bacterial strains.
Q & A
Basic: What are the essential spectroscopic and crystallographic methods for characterizing 1-(Benzo[d]oxazol-2-yl)piperidine-3-carboxylic acid?
Answer:
- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm the presence of the benzo[d]oxazole and piperidine moieties. For example, the piperidine ring protons typically appear as multiplet signals between δ 1.5–3.5 ppm, while aromatic protons from the benzo[d]oxazole group resonate at δ 7.0–8.5 ppm .
- High-Resolution Mass Spectrometry (HRMS): Validate molecular weight and fragmentation patterns, ensuring alignment with the theoretical formula (CHNO) .
- X-ray Crystallography: Employ SHELX programs (e.g., SHELXL) for structure refinement. Note that challenges may arise from poor crystal quality or twinning; use high-resolution data and iterative refinement to resolve ambiguities .
Basic: What safety precautions are critical when handling this compound in laboratory settings?
Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to minimize inhalation risks .
- Storage: Store at 2–8°C in a dry, airtight container to prevent degradation. Avoid exposure to moisture or incompatible reagents (e.g., strong oxidizers) .
- Waste Disposal: Segregate waste and consult certified hazardous waste handlers to comply with environmental regulations .
Advanced: How can synthetic routes for this compound be optimized to enhance yield and purity?
Answer:
- Catalytic Systems: Use palladium-based catalysts (e.g., Pd(OAc)) with ligands like XPhos for Suzuki-Miyaura coupling steps, which improve regioselectivity in heterocyclic ring formation .
- Reaction Solvents: Opt for tert-butanol or DMF to enhance solubility of intermediates. Monitor reaction progress via TLC or LC-MS to terminate reactions at optimal conversion points .
- Purification: Employ gradient column chromatography (e.g., silica gel, hexane/EtOAc) or recrystallization from ethanol/water mixtures to isolate high-purity product (>95%) .
Advanced: How do structural modifications at the piperidine-3-carboxylic acid moiety impact physicochemical properties?
Answer:
- LogP Adjustments: Introduce electron-withdrawing groups (e.g., -CF) to the benzo[d]oxazole ring to enhance lipophilicity, improving blood-brain barrier penetration .
- Ionization Potential: The carboxylic acid group (pKa ~2.5) contributes to pH-dependent solubility. Esterification (e.g., methyl ester) can temporarily mask this group to improve bioavailability during in vivo assays .
- Conformational Analysis: Use density functional theory (DFT) to model piperidine ring puckering, which affects binding affinity to biological targets like kinase enzymes .
Advanced: What experimental strategies resolve contradictions in bioactivity data across studies?
Answer:
- Dose-Response Validation: Replicate assays (e.g., enzyme inhibition IC) under standardized conditions (pH, temperature) to control for variability. Use positive controls (e.g., known TrkA inhibitors) for calibration .
- Metabolic Stability Testing: Perform liver microsome assays to assess cytochrome P450-mediated degradation, which may explain discrepancies between in vitro and in vivo activity .
- Crystallographic Cross-Validation: Compare X-ray structures with NMR-derived models to confirm active conformations. Discrepancies may arise from crystal packing effects vs. solution-state dynamics .
Advanced: How can researchers design structure-activity relationship (SAR) studies for this compound?
Answer:
- Core Modifications: Synthesize analogs with variations at the benzo[d]oxazole 2-position (e.g., halogens, methyl groups) and piperidine 3-carboxylic acid (e.g., amide derivatives) .
- Biological Assays: Test analogs against target enzymes (e.g., TrkA kinase) using fluorescence polarization or radiometric assays. Correlate IC values with computational docking scores (e.g., AutoDock Vina) .
- ADME Profiling: Evaluate permeability (Caco-2 assays), plasma protein binding, and metabolic half-life to prioritize lead compounds .
Basic: What are the key steps for validating the compound’s stability under experimental conditions?
Answer:
- Thermal Stability: Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures. Store samples below 25°C if degradation occurs above this threshold .
- Light Sensitivity: Expose aliquots to UV/visible light (ICH Q1B guidelines) and monitor via HPLC for photodegradation products .
- Solution Stability: Prepare stock solutions in DMSO or PBS (pH 7.4) and assess purity over 72 hours using LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
